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Cefepime-d3 Sulfate

Cat. No.: B1158908
M. Wt: 581.66
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Description

Significance of Deuterated Analogues in Advanced Bioanalysis

Deuterated analogues, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly significant in advanced bioanalysis, especially in techniques like mass spectrometry. clearsynth.comscioninstruments.com Their primary role is to serve as ideal internal standards for quantitative analysis. clearsynth.comscioninstruments.com

In bioanalytical methods, an internal standard is a compound with a known concentration that is added to a sample. researchgate.net By comparing the analytical response of the target analyte to that of the internal standard, researchers can accurately determine the analyte's concentration, compensating for variations that may occur during sample preparation and analysis. clearsynth.comscioninstruments.com

Deuterated analogues are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the non-labeled analyte. scioninstruments.comscispace.com This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comtexilajournal.com However, because of the mass difference, the deuterated standard can be easily distinguished from the analyte by the mass spectrometer. clearsynth.com This co-elution and similar behavior help to correct for "matrix effects," where other components in a complex biological sample can interfere with the analysis and affect accuracy. clearsynth.comkcasbio.com The use of deuterated internal standards significantly improves the precision, accuracy, and robustness of bioanalytical methods. clearsynth.comscispace.com

Key Advantages of Deuterated Internal Standards in Bioanalysis
AdvantageDescriptionReference
Enhanced Accuracy and PrecisionCorrects for variability in sample preparation, injection volume, and instrument response. clearsynth.comtexilajournal.com
Compensation for Matrix EffectsMinimizes the impact of interfering substances in the sample matrix on analyte quantification. clearsynth.comkcasbio.com
Improved Method RobustnessLeads to more reliable and reproducible analytical procedures. clearsynth.comscispace.com
Co-elution with AnalyteThe deuterated standard and the analyte have very similar retention times in chromatography, which is ideal for an internal standard. scispace.comtexilajournal.com

Historical Context and Evolution of Stable Isotope Tracing Methodologies

The use of stable isotopes as tracers in scientific research has a history spanning over eight decades. nih.gov The concept emerged from the discovery of isotopes—forms of an element with different masses—in the early 20th century. britannica.com The name "isotope" was first proposed in 1913 by British chemist Frederick Soddy. britannica.com

Early applications in the 1930s provided significant insights into metabolic processes. nih.gov However, the widespread use of stable isotopes was initially limited by the availability of instrumentation capable of accurately measuring them. nih.gov Following World War II, the increased availability and ease of measurement of radioactive isotopes led to their dominance in tracer studies for many years. nih.gov

The 1990s marked a resurgence in the use of stable isotopes, driven by advancements in mass spectrometry, which became more sensitive and specific for detecting these non-radioactive tracers. nih.govnih.gov These technological improvements have allowed for the detailed study of drug metabolism and disposition in humans, including in sensitive populations where radioactive tracers would be inappropriate. nih.gov Today, stable isotope labeling, particularly with deuterium, is a cornerstone of modern drug development and bioanalytical chemistry. researchgate.net

Rationale for Deuteration of Pharmaceutical Compounds: Focus on Cefepime-d3

The primary reason for creating a deuterated version of a pharmaceutical compound like Cefepime (B1668827) is to facilitate its use as an internal standard in bioanalytical assays. biosynth.comnih.govjournalofappliedbioanalysis.com Cefepime-d3 sulfate (B86663) is an isotopically labeled form of the fourth-generation cephalosporin (B10832234) antibiotic, Cefepime. biosynth.com The "d3" indicates that three hydrogen atoms in the Cefepime molecule have been replaced with deuterium atoms. osti.gov

This labeling allows for the precise quantification of Cefepime in biological samples, such as plasma or cerebrospinal fluid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjournalofappliedbioanalysis.com In these studies, a known amount of Cefepime-d3 sulfate is added to the patient sample. nih.gov Because Cefepime-d3 has almost identical chemical properties to Cefepime, it experiences the same potential losses during sample processing and the same ionization behavior in the mass spectrometer. scioninstruments.comscispace.com The mass spectrometer, however, can differentiate between the two due to their mass difference. nih.gov By measuring the ratio of the Cefepime signal to the Cefepime-d3 signal, researchers can accurately determine the concentration of Cefepime in the original sample. journalofappliedbioanalysis.comnih.gov

This approach is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and eliminated by the body. nih.govnih.gov Accurate pharmacokinetic data is essential for understanding a drug's behavior and for ensuring its effective use. The use of Cefepime-d3 as an internal standard provides a reliable and robust method for obtaining this critical information. journalofappliedbioanalysis.comnih.gov

Research Applications of this compound
ApplicationDescriptionReference
Internal Standard in LC-MS/MSUsed for the accurate quantification of Cefepime in biological matrices like plasma and cerebrospinal fluid. nih.govjournalofappliedbioanalysis.com
Pharmacokinetic StudiesHelps in determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cefepime. biosynth.comnih.gov
Therapeutic Drug MonitoringAids in the analysis of patient samples to ensure drug concentrations are within the effective range. nih.govjournalofappliedbioanalysis.com
Bioequivalence StudiesUsed to compare the bioavailability of a generic drug to the brand-name drug. nih.gov

Properties

Molecular Formula

C₁₉H₂₃D₃N₆O₉S₃

Molecular Weight

581.66

Synonyms

[6R-[6α,7β(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-(methyl-d3)-pyrrolidinium Sulfate

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Cefepime D3 Sulfate

Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Cefepime (B1668827) is guided by the principles of isotopic labeling. x-chemrx.comgabarx.com Deuterium (²H or D) possesses twice the mass of protium (B1232500) (¹H), the common hydrogen isotope. thieme-connect.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which is typically 6 to 10 times more stable. gabarx.com This increased bond strength can slow down the rate of bond cleavage, an effect known as the kinetic isotope effect (KIE). gabarx.comscielo.org.mx

Two primary methods are employed for incorporating isotopes into organic compounds:

Direct use of isotope-containing precursors: This involves synthesizing the target molecule using starting materials that are already isotopically enriched. symeres.com

Hydrogen/deuterium exchange reactions: This method involves the direct exchange of hydrogen atoms for deuterium atoms on the target molecule, often facilitated by a catalyst. symeres.com

The choice of deuteration strategy can influence the metabolic fate of a drug, potentially leading to improved pharmacokinetic properties. gabarx.comsymeres.com For analytical purposes, the key is to introduce the deuterium label in a stable position that will not undergo exchange during analytical procedures. sigmaaldrich.com

Methodologies for the Chemical Synthesis of Deuterated Cefepime Analogues

The synthesis of deuterated Cefepime analogues requires careful consideration of the reaction pathway and the selection of appropriate precursors to achieve the desired isotopic labeling at specific molecular positions.

Precursor Selection and Reaction Pathway Optimization

The synthesis of a deuterated cephalosporin (B10832234) like Cefepime-d3 Sulfate (B86663) would likely start from a commercially available labeled starting material. nih.gov For instance, the synthesis of [(²H₆)]ceftazidime, another cephalosporin, was achieved in eight steps using [(²H₇)]isobutyric acid as the labeled precursor. nih.gov A general synthetic route for Cefepime hydrochloride involves several key steps, including the reaction of an intermediate with N-methylpyrrolidine and subsequent acylation. google.com To produce Cefepime-d3, a deuterated version of N-methylpyrrolidine or another appropriate deuterated reagent would be introduced into the synthetic pathway.

The optimization of the reaction pathway is crucial to ensure high yields and regioselectivity of the deuterium incorporation. This involves carefully controlling reaction conditions such as temperature, reaction time, and the choice of catalysts and solvents. thieme-connect.comresearchgate.net

Flow Synthesis Approaches for Deuterated Compounds

Flow chemistry has emerged as a powerful technique for the synthesis of deuterated compounds, offering several advantages over traditional batch methods. x-chemrx.comtn-sanso.co.jp These advantages include precise control over reaction parameters, improved safety, and the potential for increased production capacity. x-chemrx.comansto.gov.au Flow reactors can be used to perform hydrogen-deuterium exchange reactions under high temperature and pressure, often using heavy water (D₂O) as the deuterium source and a metal catalyst like platinum. tn-sanso.co.jpansto.gov.au This methodology allows for the efficient and continuous production of deuterated molecules, potentially reducing costs and improving efficiency. researchgate.netbionauts.jp

Isotopic Purity and Enrichment Assessment Methodologies

Ensuring the isotopic purity and enrichment of Cefepime-d3 Sulfate is paramount for its use as a reliable internal standard. rsc.orglgcstandards.com Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions.

Analytical Characterization Techniques for Deuterated Cefepime (e.g., NMR, Mass Spectrometry)

A combination of analytical techniques is used to characterize deuterated compounds and assess their isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information, confirming the position of the deuterium labels within the molecule. rsc.orgrug.nl Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be used. google.com Quantitative NMR (qNMR) can determine the isotopic abundance by comparing the integral areas of the spectral peaks. google.com To perform NMR analysis, deuterated solvents are used to avoid interference from the solvent's proton signals. labinsights.nl

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions. almacgroup.comomicronbio.com High-resolution mass spectrometry (HR-MS) is particularly useful as it can resolve the isotopic distribution of a peptide or molecule, allowing for accurate quantification of the different isotopomers present (e.g., d0, d1, d2, d3). rsc.orgpitt.edu LC-MS/MS is often employed for the final analysis, where the labeled internal standard and the unlabeled analyte are separated chromatographically before being detected by the mass spectrometer. asm.org

The combination of NMR and MS provides a comprehensive evaluation of both the structural integrity and the isotopic enrichment of the deuterated compound. rsc.orgrsc.org

Reference Standard Preparation and Characterization of this compound

This compound is synthesized and characterized to serve as a certified reference material for analytical and research purposes. axios-research.comaxios-research.comlgcstandards.com As an internal standard, it is added to samples at a known concentration to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. clearsynth.comscioninstruments.com

The characterization of a this compound reference standard involves a thorough analytical process. The identity of the compound is confirmed using spectroscopic techniques like NMR and IR, while its purity is determined using methods such as HPLC and elemental microanalysis. lgcstandards.comlgcstandards.com The isotopic purity and enrichment are rigorously assessed using mass spectrometry and NMR, as described previously. rsc.orgomicronbio.com The final certified reference material is typically provided with a certificate of analysis detailing its chemical and isotopic purity. lgcstandards.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₃D₃N₆O₉S₃ axios-research.comlgcstandards.com
Molecular Weight 581.66 axios-research.comlgcstandards.com
Unlabeled CAS # 107648-78-2 axios-research.comlgcstandards.com
Purity (HPLC) >95% lgcstandards.com

Bioanalytical Method Development Utilizing Cefepime D3 Sulfate

Role of Cefepime-d3 Sulfate (B86663) as an Internal Standard in Quantitative Assays

In quantitative bioanalysis, an internal standard (IS) is essential for ensuring accuracy and precision. aptochem.comwuxiapptec.com An IS is a compound of known concentration added to samples to correct for variability during the analytical process, including extraction, injection, and detection. aptochem.comwuxiapptec.comcerilliant.com Cefepime-d3 Sulfate, a stable isotope-labeled (SIL) version of cefepime (B1668827), is an ideal internal standard for quantitative assays of cefepime. journalofappliedbioanalysis.comnih.govnih.gov

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. scioninstruments.comoup.com This similarity ensures that the IS and the analyte behave in a comparable manner throughout the entire analytical procedure. lgcstandards.com The use of SIL-IS, such as this compound, is preferred in over 90% of bioanalytical method submissions to regulatory agencies like the European Medicines Agency (EMA). kcasbio.com

The selection of an appropriate stable isotope-labeled internal standard is a critical step in method development. cerilliant.comoup.com Key criteria for selecting a SIL-IS for mass spectrometry include:

Isotopic Purity : The IS should have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. cerilliant.comnih.gov Contamination of the IS with the analyte can lead to inaccurate measurements, especially at low concentrations. nih.gov

Mass Difference : The mass difference between the SIL-IS and the analyte should be sufficient to prevent mass spectrometric cross-talk. wuxiapptec.com A mass difference of 4-5 Daltons is generally recommended. wuxiapptec.com

Structural Similarity : The IS must be structurally unique to the sample but have physicochemical properties similar to the target analyte. isotope.com

Co-elution : Ideally, the SIL-IS should co-elute with the analyte in the chromatographic system. aptochem.comsplendidlab.com This ensures that both compounds experience the same matrix effects. kcasbio.com However, deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, which needs to be carefully evaluated. wuxiapptec.comoup.comnih.gov

Stability : The isotopic label should be stable and not undergo exchange with unlabeled atoms during sample preparation and analysis. wuxiapptec.comcerilliant.com

This compound fulfills these criteria, making it a suitable internal standard for the quantification of cefepime in biological samples. nih.gov

The use of deuterated internal standards like this compound offers several advantages in bioanalytical applications, the most significant being the mitigation of matrix effects. journalofappliedbioanalysis.comkcasbio.com Matrix effects are the suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting compounds from the biological matrix. oup.comkcasbio.com

Key advantages include:

Compensation for Matrix Effects : Because a deuterated IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.comkcasbio.com The ratio of the analyte signal to the IS signal remains constant, leading to more accurate and precise quantification. lgcstandards.com

Correction for Extraction Variability : A deuterated IS mimics the analyte's behavior during sample extraction, compensating for any analyte loss that may occur. aptochem.comscioninstruments.com

Improved Method Robustness : The use of a deuterated IS makes the analytical method more robust and reliable, reducing the likelihood of failed runs and the need for re-analysis. aptochem.comkcasbio.comsplendidlab.com

Increased Sensitivity and Reproducibility : By providing a stable reference point, the IS helps to correct for small fluctuations in the mass spectrometer's performance, leading to higher sensitivity and better intra-injection reproducibility. journalofappliedbioanalysis.comscioninstruments.com

While deuterated standards are highly effective, it is important to note that in some cases, slight differences in retention time between the analyte and the deuterated IS can lead to differential matrix effects. nih.govmyadlm.org Therefore, thorough validation is necessary to ensure the IS accurately corrects for matrix effects under the specific chromatographic conditions of the assay. myadlm.org

Selection Criteria for Stable Isotope Labeled Internal Standards in Mass Spectrometry

Sample Preparation Methodologies for Complex Biological Matrices

The preparation of complex biological samples like plasma, serum, or whole blood is a critical step to ensure accurate and reliable quantification of cefepime. journalofappliedbioanalysis.com The primary goals of sample preparation are to remove interfering substances such as proteins and lipids, and to concentrate the analyte of interest. journalofappliedbioanalysis.com

Protein precipitation is a commonly used, simple, and rapid technique for extracting cefepime from biological matrices. journalofappliedbioanalysis.comufrgs.brasm.org In this method, an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. journalofappliedbioanalysis.comasm.org this compound is added to the sample prior to precipitation to act as the internal standard. asm.orgnih.gov

A typical protein precipitation procedure involves:

Spiking the biological sample (e.g., plasma) with a known amount of this compound solution. asm.orgnih.gov

Adding a precipitating agent like acetonitrile and vortexing the mixture. asm.org

Centrifuging the sample to pellet the precipitated proteins. asm.org

Collecting the supernatant, which contains cefepime and this compound, for analysis by LC-MS/MS. asm.org

The table below summarizes findings from a study that utilized protein precipitation for the analysis of cefepime in human plasma.

ParameterFindingReference
Extraction Method Protein Precipitation asm.org
Precipitating Agent Acetonitrile asm.org
Sample Volume 90 µL asm.orgnih.gov
Internal Standard Deuterated standards used asm.org
Post-Precipitation Step Supernatant diluted with mobile phase A asm.org

Solid-phase extraction (SPE) is another technique used for sample cleanup in cefepime analysis, which can offer cleaner extracts compared to protein precipitation. journalofappliedbioanalysis.com

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a significant challenge in LC-MS/MS bioanalysis. oup.comkcasbio.com Several strategies are employed to mitigate these effects:

Use of a Stable Isotope-Labeled Internal Standard : This is the most effective strategy. oup.comkcasbio.com As this compound co-elutes with cefepime and has nearly identical physicochemical properties, it effectively compensates for signal suppression or enhancement. journalofappliedbioanalysis.comkcasbio.com

Effective Sample Cleanup : Techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to protein precipitation, thus reducing matrix effects. journalofappliedbioanalysis.comoup.com

Chromatographic Separation : Optimizing the chromatographic method to separate the analyte from matrix components can minimize their impact on ionization. researchgate.net Switching from a reversed-phase column to a hydrophilic interaction liquid chromatography (HILIC) column, or vice-versa, can alter the elution profile of interfering compounds. researchgate.net

Sample Dilution : Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their effect on the analyte's signal. researchgate.net However, this may compromise the sensitivity of the assay for samples with low analyte concentrations. researchgate.net

One study demonstrated that even with a deuterated internal standard, significant matrix effects can still occur if there is a slight retention time difference between the analyte and the IS in a region of strong ion suppression. nih.gov This underscores the importance of careful method development and validation.

Extraction Techniques Employing this compound (e.g., Protein Precipitation)

Chromatographic Separation Techniques (e.g., Liquid Chromatography)

Liquid chromatography (LC) is the cornerstone for separating cefepime from other components in the sample extract before its detection by mass spectrometry. journalofappliedbioanalysis.comufrgs.brasm.org Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common modes of separation used for cefepime analysis. journalofappliedbioanalysis.comresearchgate.net

In reversed-phase chromatography, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. journalofappliedbioanalysis.com The separation is based on the partitioning of the analytes between the stationary and mobile phases. journalofappliedbioanalysis.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation and short run times. asm.orgresearchgate.net

A typical mobile phase for cefepime analysis consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). journalofappliedbioanalysis.comufrgs.br The use of formic acid helps to improve the ionization of cefepime in the positive ion mode of the mass spectrometer. journalofappliedbioanalysis.com

The table below provides an example of chromatographic conditions used for the analysis of cefepime.

ParameterConditionReference
LC System HPLC or UHPLC journalofappliedbioanalysis.comasm.org
Column Reversed-phase C18 or C8 journalofappliedbioanalysis.comresearchgate.net
Mobile Phase A Water with 0.1% formic acid asm.orgresearchgate.net
Mobile Phase B Acetonitrile with 0.1% formic acid asm.orgresearchgate.net
Elution Gradient asm.orgresearchgate.net
Flow Rate Typically 0.25 - 1 mL/min ufrgs.brasm.org
Total Run Time As short as 2.5 - 4.5 minutes ufrgs.brresearchgate.net

Hydrophilic interaction liquid chromatography (HILIC) has also been used for the separation of cefepime, offering an alternative selectivity to reversed-phase chromatography. nih.gov The choice of chromatographic conditions is critical for achieving the necessary selectivity, sensitivity, and speed required for high-throughput bioanalytical applications. journalofappliedbioanalysis.com

Column Chemistry and Mobile Phase Optimization for Cefepime Analysis

The chromatographic separation of cefepime and its deuterated internal standard, Cefepime-d3, from endogenous components in biological samples is a critical step in bioanalytical method development. The choice of column chemistry and mobile phase composition is paramount to achieving optimal separation, peak shape, and sensitivity.

Column Chemistry: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for cefepime analysis. C18 columns are frequently used as the stationary phase, offering a good balance of hydrophobicity for retaining cefepime while allowing for efficient elution. scielo.brrjptonline.orgiosrjournals.orgjournalofappliedbioanalysis.com Other stationary phases like C8 and phenyl columns have also been utilized in various methods. journalofappliedbioanalysis.comijrpr.com The selection of the stationary phase depends on the specific requirements of the assay, including the complexity of the matrix and the desired retention characteristics.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The composition of the mobile phase is carefully optimized to achieve the desired retention time, resolution, and peak symmetry for cefepime and Cefepime-d3.

Commonly used organic solvents include acetonitrile and methanol. scielo.brrjptonline.org The aqueous component often contains a buffer to control the pH and an acid, such as formic acid, to enhance the ionization of cefepime, which is beneficial for mass spectrometric detection. rjptonline.orgiosrjournals.orgjournalofappliedbioanalysis.com For instance, a mobile phase consisting of 0.2% formic acid in water and acetonitrile in a 20:80 v/v ratio has been shown to yield good results with a C18 column. rjptonline.org Another study utilized a mobile phase of methanol, acetonitrile, and acetate (B1210297) buffer (75:20:05 v/v) at pH 5.1 with a C18 column. scielo.br The pH of the mobile phase is a critical parameter, as it influences the ionization state of cefepime and can significantly impact its retention and peak shape.

The optimization process involves systematically varying the type and proportion of the organic solvent, the pH of the aqueous phase, and the type and concentration of any additives to achieve the best possible chromatographic performance.

Interactive Data Table: Examples of Chromatographic Conditions for Cefepime Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
Waters C18 (250 mm x 4.6 mm, 5 µm)Methanol: Acetonitrile: Acetate Buffer (75:20:05 v/v), pH 5.11.0UV at 212 nm9.09 scielo.br
C18 BEH analytical column0.2% formic acid in water: acetonitrile (20:80 v/v)Not specified+ESI-MS/MS (MRM)0.80 rjptonline.org
C18 (250 mm × 4.6 mm, 5 μm)Acetonitrile: 0.1% Formic acid (25:75 v/v)1.5UV at 260 nm1.79 iosrjournals.org
Hypersil gold C18 (100x4.6mm, 10um)Methanol: 0.025M potassium dihydrogen phosphate, pH 7.5 (16:84, v/v)1.0Not specifiedNot specified ajpaonline.com
X terra column (4.6*150 mm, 5µ)pH 3.5 buffer: acetonitrile (50:50 v/v)0.8UV at 271 nm4.22 wjpmr.com

Method Resolution and Efficiency Considerations

Achieving adequate resolution and efficiency is crucial for a reliable bioanalytical method. Resolution refers to the ability of the chromatographic system to separate the analyte of interest (cefepime) and its internal standard (Cefepime-d3) from other components in the sample, including potential metabolites and matrix interferences. High efficiency, characterized by narrow and symmetrical peaks, leads to improved sensitivity and accuracy.

Resolution: The resolution between cefepime and any potential interfering peaks is a critical parameter. In one reported method, the resolution between cefepime and its related substances exceeded the required values, demonstrating the method's specificity. thermoscientific.com The optimization of mobile phase composition, pH, and column chemistry, as discussed in the previous section, directly impacts the resolution. scielo.brrjptonline.orgajpaonline.com

Efficiency: Chromatographic efficiency is often expressed in terms of the number of theoretical plates. A higher number of theoretical plates indicates a more efficient column and results in sharper peaks. For instance, one method reported over 9,600 theoretical plates for cefepime, which was more than double the specified requirement. thermoscientific.com The tailing factor is another important parameter for assessing peak shape, with a value close to 1 indicating a symmetrical peak. Methods have been developed where the tailing factor for cefepime was reported to be well within acceptable limits. rjptonline.org

Factors that influence method efficiency include the quality of the chromatographic column, the flow rate of the mobile phase, and the particle size of the stationary phase. Smaller particle sizes, as used in Ultra-Performance Liquid Chromatography (UPLC), can lead to significantly higher efficiency and shorter analysis times. rjptonline.org

Mass Spectrometric Detection Principles and Parameters

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantitative bioanalysis of drugs like cefepime due to its high selectivity and sensitivity. nih.gov The use of a deuterated internal standard such as Cefepime-d3 is essential for correcting for matrix effects and variations in instrument response.

Ionization Sources and Fragmentation Pathways of Cefepime and Cefepime-d3

Ionization Sources: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of cefepime and its deuterated analog. rjptonline.orgresearchgate.netnih.gov Cefepime, being an inner salt, readily ionizes in the positive ion mode to produce a strong protonated molecular ion [M+H]⁺. journalofappliedbioanalysis.com This characteristic makes ESI an ideal choice for achieving high sensitivity.

Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the protonated molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the parent molecule and are used for quantification.

For cefepime, the protonated molecular ion has a mass-to-charge ratio (m/z) of approximately 481.1 to 481.4. rjptonline.orgjapsonline.com Common fragmentation pathways lead to the formation of specific product ions. The fragmentation of the N-methylpyrrolidine moiety is a characteristic pathway. japsonline.com The most frequently utilized product ions for quantification have m/z values of approximately 167 and 86.1. journalofappliedbioanalysis.comnih.gov In some instances, a doubly charged ion of cefepime ([M+2H]²⁺) at m/z 241 has been monitored, fragmenting to a product ion at m/z 227. journalofappliedbioanalysis.com

For Cefepime-d3, the precursor ion will have an m/z that is 3 units higher than that of unlabeled cefepime. The fragmentation pattern is expected to be similar, with the deuterium atoms retained on a specific fragment. For example, a reported transition for Cefepime-d3 is m/z 484.1 → 89.1, indicating that the deuterium labels are on the fragment with m/z 89.1. nih.gov

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) Transitions

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantitative LC-MS/MS analysis. In this mode, the mass spectrometer is set to monitor specific precursor ion to product ion transitions for the analyte (cefepime) and the internal standard (Cefepime-d3). This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio, leading to improved sensitivity and accuracy.

Interactive Data Table: Examples of SRM/MRM Transitions for Cefepime and Cefepime-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cefepime481.186.1ESI+ nih.gov
Cefepime481.1166.8ESI+ nih.gov
Cefepime-d3484.189.1ESI+ nih.gov
Cefepime481.35166.85ESI+ japsonline.com
Cefepime481.0 [M+H]⁺167ESI+ journalofappliedbioanalysis.com
Cefepime481.0 [M+H]⁺86.1ESI+ journalofappliedbioanalysis.com
Cefepime241 [M+2H]²⁺227ESI+ journalofappliedbioanalysis.com

Optimization of Mass Spectrometer Settings for Deuterated Compounds

To achieve the highest sensitivity and reproducibility, the mass spectrometer parameters must be carefully optimized for both cefepime and its deuterated internal standard, Cefepime-d3. This process typically involves infusing a standard solution of each compound directly into the mass spectrometer and adjusting various settings to maximize the signal intensity of the desired precursor and product ions.

Key parameters that are optimized include:

Compound-dependent parameters: These are specific to each analyte and its transitions and include the declustering potential (DP), collision energy (CE), and cell exit potential (CXP). nih.gov The collision energy is a particularly critical parameter as it directly influences the fragmentation efficiency of the precursor ion.

The optimization is performed for both cefepime and Cefepime-d3 to ensure that both compounds are detected under optimal conditions. While the source-dependent parameters are generally the same for both, the compound-dependent parameters may require slight adjustments to account for any subtle differences in their physicochemical properties due to the presence of deuterium atoms. The goal is to achieve a stable and robust signal for both the analyte and the internal standard, which is essential for accurate quantification over a wide range of concentrations. nih.gov The use of automated optimization functions available in the instrument software can streamline this process. nih.gov

Validation of Bioanalytical Methods Incorporating Cefepime D3 Sulfate

Adherence to International Regulatory Guidelines for Bioanalytical Method Validation (e.g., ICH M10, FDA, EMA)

The validation of bioanalytical methods is governed by guidelines from international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). unite.it The ICH M10 guideline, which has been adopted by major regulatory authorities, provides a harmonized framework for bioanalytical method validation and study sample analysis. europa.euwho.intgmp-compliance.org

These guidelines mandate a comprehensive evaluation of various method parameters to ensure the reliability, accuracy, and precision of the data. europa.euunite.it Key validation elements include selectivity, specificity, calibration curve, range, accuracy, precision, stability, and carry-over. europa.eu The objective is to ensure that the bioanalytical method is well-characterized, fully validated, and documented to support regulatory decisions regarding the safety and efficacy of drug products. europa.eu The use of a deuterated internal standard like Cefepime-d3 Sulfate (B86663) is a common practice in LC-MS/MS methods to improve analytical accuracy and precision due to its ability to mimic the analyte during sample extraction and analysis. nih.govgcms.cz

Assessment of Selectivity and Specificity with Deuterated Standards

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. nih.gov Specificity ensures that the signal measured is from the intended analyte. The use of a stable isotope-labeled internal standard, such as Cefepime-d3 Sulfate, is highly advantageous for mass spectrometry-based assays. nih.gov

In a validated LC-MS/MS method, the selectivity is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of cefepime (B1668827) and this compound. nih.gov The acceptance criterion typically requires that the response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) minimizes the likelihood of interference, as it monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. gcms.cz For cefepime, a transition of m/z 481.1 → 86.1 has been used, while for Cefepime-d3, the transition is m/z 484.1 → 89.1. nih.gov

Evaluation of Linearity and Calibration Curve Construction

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. curresweb.com A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. researchgate.net

For the quantification of cefepime using this compound, calibration curves are typically prepared by spiking blank biological matrix (e.g., plasma, whole blood) with known concentrations of cefepime. nih.govnih.gov The relationship between concentration and response can be evaluated using different regression models, such as linear or quadratic regression, often with a weighting factor (e.g., 1/x² or 1/x) to improve accuracy at the lower end of the curve. nih.govresearchgate.net For instance, one study reported a quadratic regression with 1/x² weighting for the cefepime calibration curve. nih.gov The correlation coefficient (r²) is expected to be close to 1, often ≥0.99, indicating a strong fit of the data to the regression model. curresweb.comresearchgate.net

Table 1: Example of Calibration Curve Parameters for Cefepime

Parameter Value Source
Regression Model Quadratic (1/x² weighting) nih.gov
Correlation Coefficient (r²) >0.990 nih.gov

Precision and Accuracy Determination in Quantitative Assays

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. turkjps.org These are critical parameters for ensuring the reliability of a quantitative bioanalytical method.

Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy is expressed as the percent relative error (%RE) or percent bias. nih.gov Both are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC). turkjps.org For a method to be considered reliable, the precision (%CV) should not exceed 15% for QC samples (20% at the LLOQ), and the accuracy should be within ±15% of the nominal values (±20% at the LLOQ). nih.govresearchgate.net Studies using Cefepime-d3 as an internal standard have demonstrated excellent precision and accuracy within these accepted limits. nih.gov

Table 2: Intra- and Inter-day Precision and Accuracy for Cefepime Quantification

QC Level Intra-day Accuracy (%RE) Intra-day Precision (%CV) Inter-day Accuracy (%RE) Inter-day Precision (%CV) Source
LLOQ (0.100 µg/mL) 95.4% - 113% 6.00% - 14.4% 95.4% - 113% 6.00% - 14.4% nih.gov
Low QC (0.250 µg/mL) 96.8% - 112% 3.79% - 9.20% 96.8% - 112% 3.79% - 9.20% nih.gov
Medium QC (40.0 µg/mL) 96.8% - 112% 3.79% - 9.20% 96.8% - 112% 3.79% - 9.20% nih.gov

Stability Studies of this compound in Analytical Solutions and Biological Matrices

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. ich.org This includes evaluating stability under various conditions that mimic sample handling and storage. For cefepime and its deuterated internal standard, stability is assessed in both analytical solutions and the biological matrix.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the sample processing time. ijpsnonline.com

Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) for a duration that covers the expected storage time of study samples. mdpi.com

Stock Solution and Working Solution Stability: Confirms the stability of the standard and internal standard solutions under their storage conditions.

Cefepime has been shown to be unstable under certain conditions, with degradation being sensitive to temperature. ijpsnonline.comjapsonline.com For example, a 40 mg/ml solution of cefepime hydrochloride was found to be stable for up to 24 hours at 25°C and up to 7 days at 5°C. ijpsnonline.comresearchgate.net The stability of this compound is expected to be comparable to that of unlabeled cefepime, but it must be experimentally verified during method validation.

Table 3: Reported Stability of Cefepime under Various Conditions

Condition Matrix/Solvent Duration Stability Source
5°C Aqueous Solution (40 mg/mL) 7 days Stable ijpsnonline.comresearchgate.net
25°C Aqueous Solution (40 mg/mL) 24 hours Stable ijpsnonline.comresearchgate.net
45°C Aqueous Solution (40 mg/mL) 2 hours Stable ijpsnonline.comresearchgate.net

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Establishment

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. scielo.br The ULOQ is the highest concentration within the calibration range. europa.eu The range between the LLOQ and ULOQ defines the working range of the assay. uni-muenchen.de

The LLOQ for cefepime in bioanalytical methods can vary depending on the assay's sensitivity and intended application. In one LC-MS/MS method, the LLOQ for cefepime in human plasma was established at 0.50 µg/ml, with accuracy and precision within ±20%. nih.gov Another method, using volumetric absorptive microsampling, reported an LLOQ of 0.100 µg/mL. nih.gov The ULOQ is set to cover the expected peak concentrations of the drug in clinical or preclinical studies. uni-muenchen.de For cefepime, a ULOQ of 150 µg/ml has been reported. nih.gov

Table 4: LLOQ and ULOQ for Cefepime in Different Assays

Assay Type LLOQ ULOQ Source
LC-MS/MS in Human Plasma 0.50 µg/mL 150 µg/mL nih.gov
VAMS-LC-MS/MS in Human Whole Blood 0.100 µg/mL 100 µg/mL nih.gov

Carryover and Dilution Integrity Assessments

Carryover is the appearance of an analyte signal in a sample that is due to a preceding sample with a high concentration of the analyte. ich.org It is assessed by injecting a blank sample immediately after a sample at the ULOQ. who.int According to ICH M10 guidelines, the carryover in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard. ich.org In one study, the carryover for cefepime was found to be 1.8%, which is well within the acceptable limits. nih.gov

Dilution integrity is performed to demonstrate that diluting a sample with a concentration above the ULOQ does not affect the accuracy and precision of the measurement. europa.euwho.int This is crucial for analyzing clinical samples where drug concentrations can exceed the established calibration range. The assessment involves spiking a matrix with a high concentration of the analyte, diluting it with a blank matrix to bring the concentration within the assay range, and then analyzing it. fda.gov The accuracy and precision of the diluted samples must be within ±15%. mdpi.com

Application of Cefepime D3 Sulfate in Preclinical Pharmacokinetic and Disposition Study Methodologies

Design of Pharmacokinetic Investigations in In Vitro and Animal Models

Preclinical pharmacokinetic (PK) research aims to characterize a drug's behavior in a biological system, forming a critical link between drug dosage and efficacy. The design of these investigations, whether in laboratory-based (in vitro) systems or in living organisms (animal models), is greatly enhanced by the use of deuterated analogs like Cefepime-d3 Sulfate (B86663). oup.commdpi.com

In vitro models are essential for early, high-throughput screening and for investigating specific mechanistic questions at a lower cost and with fewer ethical considerations than animal studies. mdpi.comresearchgate.net These models simulate specific biological environments. For instance, Caco-2 cell monolayers, a human colon adenocarcinoma cell line, are widely used to predict intestinal drug absorption. Human liver microsomes or hepatocytes are employed to study a drug's metabolic stability and identify potential metabolic pathways. mdpi.comeuropa.eu In these systems, Cefepime-d3 Sulfate can be used to precisely quantify the rate of transport or metabolism without interference from other compounds in the experimental matrix.

Animal models provide a more complex, systemic view of a drug's pharmacokinetics, integrating the interplay of absorption, distribution, metabolism, and excretion. europa.eu Species such as rats, mice, and dogs are commonly used in preclinical PK studies of cephalosporins. asm.orgkglmeridian.com In a typical study, animals are administered the compound, and blood samples are collected at various time points to measure the drug concentration. mdpi.com The use of this compound as an internal standard in the analysis of these samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures highly accurate quantification of the unlabeled Cefepime (B1668827).

Model TypeSpecific Model ExamplePrimary Application in this compound StudiesKey Parameter Investigated
In VitroCaco-2 Cell MonolayerAssessment of intestinal permeability and absorption potential.Apparent Permeability Coefficient (Papp)
In VitroHuman Liver MicrosomesEvaluation of metabolic stability and pathway identification.Intrinsic Clearance (CLint), Half-life (t1/2)
In VitroPlasma Protein Binding AssayDetermination of the fraction of drug bound to plasma proteins.Percent Bound (%)
Animal ModelSprague-Dawley RatCharacterization of systemic exposure and clearance after administration.AUC, Cmax, CL, Vd
Animal ModelBeagle DogComparative pharmacokinetics in a non-rodent species.AUC, Cmax, CL, Vd, t1/2

Microdosing is an innovative technique used to investigate the pharmacokinetic profile of a drug by administering a very small, sub-pharmacological dose (typically less than 100 micrograms). researchgate.net When combined with stable isotope tracers, this approach becomes particularly powerful. In a preclinical setting, a microdose of intravenous this compound can be administered simultaneously with a therapeutic oral dose of unlabeled Cefepime. nih.gov

This "labeled-IV, unlabeled-oral" study design allows for the direct determination of absolute oral bioavailability. By measuring the plasma concentrations of both the deuterated (from the IV dose) and non-deuterated (from the oral dose) forms of the drug, researchers can calculate the fraction of the oral dose that reaches systemic circulation without conducting a separate, full-dose intravenous study. nih.gov This method minimizes animal use and reduces potential errors arising from inter-animal or day-to-day variability in drug clearance. nih.gov The kinetic isotope effect, a potential alteration in metabolism due to the carbon-deuterium bond, must be evaluated beforehand to ensure the pharmacokinetics of the deuterated and non-deuterated compounds are equivalent. researchgate.netnih.gov

Table 2: Illustrative Design of a Preclinical Microdosing Study in Rats
Study ArmCompound Administered (Oral)Compound Administered (Intravenous)Primary MeasurementKey Outcome
1Cefepime (therapeutic dose)This compound (microdose tracer)Plasma concentrations of Cefepime and Cefepime-d3 over timeAbsolute Oral Bioavailability (F%)

Once plasma concentration-time data are collected from in vivo studies, they are analyzed using mathematical models to derive key pharmacokinetic parameters. The two primary approaches are non-compartmental analysis (NCA) and compartmental analysis. humapub.comgdddrjournal.com

Non-compartmental analysis (NCA) is a model-independent method that calculates PK parameters directly from the experimental data using algebraic equations, often employing the trapezoidal rule. allucent.comnih.gov It does not require assumptions about the specific structure of physiological compartments. allucent.com Key parameters derived from NCA include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure. allucent.com NCA is widely used for its simplicity, objectivity, and speed. humapub.comgdddrjournal.com

Compartmental analysis, in contrast, uses mathematical models that represent the body as a series of one or more interconnected compartments (e.g., central, peripheral). humapub.comyoutube.com Data are fitted to these models using nonlinear regression to estimate rate constants for drug transfer between compartments, as well as for absorption and elimination. gdddrjournal.com While more complex, this approach can provide deeper insights into the drug's disposition and allows for more detailed simulations of concentration profiles under different dosing scenarios. youtube.com

Table 3: Comparison of Pharmacokinetic Analysis Methodologies
FeatureNon-Compartmental Analysis (NCA)Compartmental Analysis
Underlying Principle Based on statistical moments theory; model-independent. allucent.comFits data to a predefined model (e.g., one- or two-compartment). humapub.com
Assumptions Fewer assumptions; assumes linear kinetics for some calculations.Assumes the body behaves as a system of discrete, homogeneous compartments. youtube.com
Primary Parameters Cmax, Tmax, AUC, Clearance (CL), Half-life (t1/2). allucent.comMicro-rate constants (e.g., k12, k21, ke), volume of distribution (Vd), CL.
Advantages Simplicity, speed, high reproducibility. allucent.comnih.govProvides detailed description of disposition, predictive/simulation capabilities. youtube.com
Disadvantages Less descriptive of the entire concentration-time profile; limited predictive power.More complex; choice of model can be subjective and impact results.

Microdosing Approaches Utilizing Deuterated Tracers in Preclinical Research

Methodologies for Investigating Drug Absorption, Distribution, and Excretion Using Deuterated Analogues in Preclinical Settings

Understanding a drug's absorption, distribution, and excretion (ADE) is fundamental to its development. acs.org Deuterated analogues like this compound are instrumental in these preclinical investigations. symeres.com The use of stable isotope labeling allows for the unambiguous differentiation of the parent drug from its metabolites and endogenous compounds in biological samples. acs.orgscitechnol.com

In vivo studies using radiolabeled compounds (e.g., with ¹⁴C or ³H) have traditionally been the standard for quantitative ADME studies. acs.orgresearchgate.net However, stable isotope-labeled compounds offer a non-radioactive alternative that leverages the high sensitivity and specificity of LC-MS/MS. symeres.comscitechnol.com

Following administration of this compound to an animal model, biological samples such as urine, feces, and bile are collected over time. mdpi.com By analyzing these samples, researchers can:

Quantify Absorption: Compare the amount of drug excreted after oral versus intravenous administration.

Characterize Distribution: Analyze tissue samples (e.g., kidney, liver, lung) to determine where the drug accumulates. mdpi.com For a drug like Cefepime, which is primarily eliminated by the kidneys, understanding its concentration in renal tissue is particularly important. researchgate.net

Determine Excretion Routes: Measure the amount of drug-related material recovered in urine and feces to identify the primary pathways of elimination from the body. scitechnol.commdpi.com The use of this compound ensures that the measurements capture the parent drug and all its deuterated metabolites.

Table 4: Hypothetical Excretion Data for this compound in Rats Following a Single Dose
Excretion RouteCollection Interval (hours)Percent of Administered Dose Recovered (%)
Urine0-875.2
8-249.5
24-481.1
Total 85.8
Feces0-242.1
24-481.5
48-720.4
Total 4.0
Overall Recovery 0-72 89.8

Application of Cefepime D3 Sulfate in Drug Metabolism Research Methodologies

In Vitro Metabolism Study Design Utilizing Stable Isotopes

In vitro systems are fundamental to predicting a drug's metabolic stability and potential interactions. researchgate.netyoutube.com The incorporation of stable isotope-labeled compounds like Cefepime-d3 Sulfate (B86663) significantly enhances the precision and reliability of these assays.

Human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH) are standard in vitro models for studying drug metabolism. youtube.comnih.gov These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. youtube.com In a typical assay, a test compound is incubated with either microsomes or hepatocytes along with necessary cofactors like NADPH. youtube.comnih.gov

The inclusion of a stable isotope-labeled internal standard, such as Cefepime-d3 Sulfate, is crucial for accurate quantification. journalofappliedbioanalysis.comthermofisher.com This standard is added to the reaction mixture, often after termination of the incubation, to correct for variations in sample processing and analytical detection. bioivt.com The known concentration of the deuterated standard allows for precise determination of the parent drug and its metabolites. rsc.org For example, in a study analyzing 15 different antibiotics in plasma, Cefepime-d3 was utilized as an internal standard to ensure accurate quantification. thermofisher.com

Table 1: Example of Components in a Liver Microsome Incubation Assay

ComponentPurpose
Pooled Human Liver MicrosomesSource of metabolic enzymes (e.g., CYPs). youtube.comnih.gov
Test Compound (e.g., Cefepime)The drug being investigated for its metabolic stability.
This compoundStable isotope-labeled internal standard for quantification. journalofappliedbioanalysis.com
NADPH Regenerating SystemCofactor required for CYP enzyme activity. nih.gov
Phosphate BufferMaintains optimal pH for enzymatic reactions. mdpi.com
Acetonitrile (B52724)Used to terminate the reaction and precipitate proteins. bioivt.com

This table illustrates a typical setup for an in vitro metabolism study using human liver microsomes.

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. bioivt.commdpi.com Using deuterated substrates can provide significant advantages in these studies. The substitution of hydrogen with deuterium (B1214612) at a metabolic site can lead to a "kinetic isotope effect," where the rate of metabolism at that site is slowed. nih.gov

By comparing the metabolism of the non-labeled drug to its deuterated counterpart, researchers can pinpoint sites of metabolic attack. mdpi.com For instance, if deuteration at a specific position significantly reduces the formation of a particular metabolite, it strongly suggests that the enzyme acts at that site. nih.gov This approach has been successfully used to investigate the metabolism of drugs like nevirapine, where deuteration reduced the formation of a key metabolite by over 10-fold in human liver microsomes. nih.govacs.org

These studies often employ a panel of recombinant human CYP enzymes or specific chemical inhibitors to further narrow down the responsible enzyme isoforms. bioivt.commdpi.com The use of deuterated substrates in conjunction with these tools provides a powerful and precise method for elucidating metabolic pathways. nih.gov

Liver Microsome and Hepatocyte Incubation Methodologies

In Vivo Metabolism Study Design in Preclinical Models

Preclinical animal models are essential for understanding a drug's behavior in a whole organism before human trials. nih.gov Stable isotope-labeled compounds like this compound are invaluable in these in vivo studies for determining pharmacokinetic parameters and identifying metabolites. nih.gov

In a typical preclinical study, an animal model (e.g., rat, mouse) is administered the drug of interest. nih.gov Blood, urine, and tissue samples are then collected over time to track the drug's absorption, distribution, metabolism, and excretion (ADME). nih.govfrontiersin.org The co-administration of a deuterated standard, or its use as an internal standard during sample analysis, allows for highly accurate quantification of the drug and its metabolites in these complex biological matrices. acs.org This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its ability to minimize matrix effects and improve accuracy and precision. acs.orgnih.gov

Cefepime (B1668827) itself is primarily cleared by the kidneys, with about 85% excreted unchanged in the urine. drugbank.comfda.govfda.gov The main metabolites are N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide, and a 7-epimer of cefepime. drugbank.comfda.govfda.gov In vivo studies in animal models, facilitated by the use of labeled standards, help to confirm these metabolic pathways and assess any potential species differences.

Identification and Quantification of Metabolites Using Isotopic Labeling Strategies

A major challenge in drug metabolism research is the confident identification and accurate quantification of metabolites, which are often present at very low concentrations in complex biological samples. nih.gov Isotopic labeling strategies, particularly with stable isotopes like deuterium, have revolutionized this process. osti.gov

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR), are powerful tools for identifying unknown compounds. mdpi.comijpras.com When coupled with liquid chromatography (LC), HRMS can accurately determine the mass of a drug and its metabolites, allowing for the calculation of their elemental formulas. ijpras.comfrontiersin.org

The use of stable isotope-labeled compounds like this compound greatly aids in metabolite identification. mdpi.com When a 1:1 mixture of the labeled and unlabeled drug is administered or incubated, the metabolites will appear as "twin ions" or doublets in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms. mdpi.com This unique isotopic signature makes it much easier to distinguish true metabolites from background noise and endogenous compounds in the sample matrix. mdpi.comfrontiersin.org This approach has been successfully used to identify previously unexpected metabolites. mdpi.com

Table 2: Mass Spectrometry Data for Cefepime and Cefepime-d3

CompoundMonoisotopic Mass (m/z)Key Fragment Ions (m/z)
Cefepime481.186.1, 166.8 nih.gov
Cefepime-d3484.189.1 nih.gov

This table shows the expected mass-to-charge ratios for the parent ions and key fragment ions of Cefepime and its d3-labeled counterpart, which are used in selected reaction monitoring (SRM) for quantification.

Stable isotope labeling is also a powerful technique for determining the relative abundance of different metabolites. nih.gov By comparing the peak areas or intensities of the isotopically labeled metabolites in a mass spectrum, researchers can quantify their relative amounts. embopress.org

When using a stable isotope-labeled compound as an internal standard, a calibration curve is typically generated by analyzing samples with known concentrations of the non-labeled analyte and a fixed concentration of the labeled standard. rsc.orgnih.gov This allows for the absolute quantification of the drug and its metabolites in unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve. nih.gov This stable isotope dilution method is highly accurate because the labeled and unlabeled compounds co-elute chromatographically and have similar ionization efficiencies, thus compensating for variations during sample preparation and analysis. journalofappliedbioanalysis.comnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

Investigation of Metabolic Pathways and Enzyme Kinetics

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research, providing a powerful tool to trace the fate of a drug within a biological system. nih.govresearchgate.net this compound, a stable, deuterium-labeled version of Cefepime, is specifically designed for such investigations, allowing for detailed analysis of metabolic pathways and the kinetics of the enzymes involved. biosynth.commedchemexpress.com Its application enhances the precision of metabolic studies, particularly those utilizing mass spectrometry. biosynth.com

The primary metabolic pathway of Cefepime involves its conversion to N-methylpyrrolidine (NMP), which is subsequently and rapidly oxidized to N-methylpyrrolidine-N-oxide (NMP-N-oxide). fda.govdrugbank.comnih.gov Unchanged Cefepime accounts for the vast majority of the excreted dose (approximately 85%), with metabolites like NMP-N-oxide (6.8%), an epimer of Cefepime (2.5%), and NMP (less than 1%) being minor components. fda.gov The enzyme suggested to mediate the oxidation of NMP to NMP-N-oxide is a flavin-containing mixed-function oxygenase. drugbank.com

The strategic placement of deuterium atoms on the N-methyl group in this compound is crucial for studying this specific metabolic transformation. This deuteration introduces a kinetic isotope effect (KIE), a phenomenon where the C-D bond, being stronger than the C-H bond, is cleaved at a slower rate by metabolic enzymes. nih.govmdpi.com This slowing of the N-dealkylation process allows researchers to:

Precisely quantify the rate of formation of the NMP metabolite.

Investigate potential "metabolic switching," where the slowing of one pathway may lead to an increase in the rate of alternative pathways, such as epimerization. nih.govmusechem.com

Table 1: Conceptual Data from a Comparative Enzyme Kinetic Study
ParameterCefepime (Unlabeled)This compound (Labeled)Rationale for Comparison
Rate of NMP FormationBaseline Rate (kH)Reduced Rate (kD)To quantify the kinetic isotope effect (kH/kD) on N-demethylation.
Rate of Cefepime Epimer FormationBaseline RatePotentially Increased RateTo investigate metabolic switching to an alternative pathway.
Overall Clearance RateStandard ClearanceSlightly Reduced ClearanceTo determine the overall impact of the N-demethylation pathway on drug elimination.

These investigations are critical for building a comprehensive understanding of a drug's disposition. The data derived from studies using this compound can be integrated into physiologically based pharmacokinetic (PBPK) models to predict the drug's behavior in various patient populations, such as those with renal impairment, where changes in metabolic clearance could be significant. researchgate.net Ultimately, the use of this compound in studying metabolic pathways and enzyme kinetics provides high-fidelity data that supports drug development and optimizes therapeutic use. biosynth.com

Theoretical and Practical Considerations in Utilizing Deuterated Analogues

Kinetic Isotope Effects and Their Implications in Bioanalysis and Metabolism Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. libretexts.orgwikipedia.org This effect is particularly pronounced when hydrogen (¹H) is substituted with deuterium (B1214612) (²H or D) due to the doubling of atomic mass. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, requiring more energy to break. portico.orgunam.mx Consequently, reactions involving the cleavage of a C-H bond are typically 6-10 times faster than those involving a C-D bond. wikipedia.org

The KIE is a valuable tool in medicinal chemistry and drug metabolism studies. portico.orgresearchgate.net It can be used to probe reaction mechanisms, identify rate-limiting steps, and even modulate the metabolic profile of a drug. libretexts.orgportico.orgnih.gov By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, it is possible to slow down metabolism, potentially leading to a longer drug half-life and improved pharmacokinetic properties. wikipedia.orgresearchgate.net The first documented use of KIE in drug metabolism research dates back to 1961 with studies on deuterated morphine. portico.orgnih.gov

Primary and Secondary Isotope Effects

Kinetic isotope effects are broadly categorized into primary and secondary effects.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgportico.orgunam.mx A kH/kD ratio greater than 2 is generally considered indicative of a primary KIE. portico.org This effect is a direct consequence of the higher activation energy required to cleave the stronger C-D bond compared to the C-H bond. unam.mx In the context of drug metabolism, a significant primary deuterium KIE suggests that C-H bond cleavage, often mediated by cytochrome P450 (P450) enzymes, is at least partially rate-limiting. nih.gov

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgunam.mxprinceton.edu SKIEs are typically much smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.orgunam.mx They arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu For instance, a change in hybridization from sp3 to sp2 can lead to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). princeton.edu

Detailed research findings on the kinetic isotope effects of Cefepime-d3 Sulfate (B86663) are not extensively available in the public domain. However, the principles of KIE are broadly applicable. Cefepime (B1668827) is primarily eliminated unchanged by the kidneys, with only about 10-20% being metabolized to N-methyl pyrrolidine (B122466) (NMP), which is then rapidly converted to NMP-N-oxide. nih.govdrugbank.com Deuteration of the N-methyl group, as in Cefepime-d3, would likely exert a primary kinetic isotope effect on this metabolic pathway if the C-H bond cleavage is rate-limiting.

Isotope Fractionation Phenomena in Biological Systems

Isotope fractionation refers to the partitioning of isotopes between two substances or two phases. In biological systems, enzymatic reactions can lead to significant isotopic fractionation. frontiersin.orgnih.gov Enzymes often discriminate against heavier isotopes, leading to an enrichment of the lighter isotope in the product and the heavier isotope in the remaining substrate.

For instance, in the context of dissimilatory sulfate reduction, the enzymes involved, such as sulfate permease and sulfate adenylyl transferase, can cause isotopic fractionation of sulfur and oxygen in sulfate. frontiersin.orgnih.gov While specific studies on isotope fractionation of Cefepime-d3 Sulfate in biological systems are not readily found, the general principle holds. The metabolic enzymes responsible for the conversion of Cefepime to its metabolites could potentially exhibit isotopic preference, leading to a different isotopic ratio in the metabolites compared to the parent drug. This phenomenon can be utilized to trace metabolic pathways and understand enzyme mechanisms.

Challenges and Limitations of Deuterated Internal Standards in Bioanalytical Methodologies

Deuterated compounds, such as this compound, are widely used as internal standards (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). scispace.comkcasbio.comaptochem.com The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, except for its mass. aptochem.com This allows for the correction of variability in sample preparation, chromatography, and ionization. kcasbio.comsimbecorion.com

However, the use of deuterated internal standards is not without its challenges:

Chromatographic Shift: Despite their chemical similarity, deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. scispace.comresearchgate.net This can be problematic if the analyte and IS are not completely resolved, leading to inaccurate quantification.

Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a significant concern. tandfonline.com This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. Manufacturers of deuterated standards must provide stringent quality control to specify and minimize the level of unlabeled drug. tandfonline.com

Isotope Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label. tandfonline.com This is particularly relevant for deuterium atoms attached to heteroatoms or activated carbon atoms.

Matrix Effects: While deuterated internal standards are intended to compensate for matrix effects (ion suppression or enhancement in the mass spectrometer), they may not always perfectly mimic the behavior of the analyte, especially in complex biological matrices. kcasbio.com

Cost and Availability: The synthesis of high-purity deuterated compounds can be expensive and time-consuming, which may limit their availability, particularly for new or less common analytes. scispace.com

A study on the bioanalysis of another drug highlighted that a D17-labeled internal standard proved unsuitable during method development and had to be replaced. researchgate.net Furthermore, the degradation of a deuterated internal standard for meropenem (B701) led to failed stability tests for cefepime in a multidrug assay. nih.gov These examples underscore the importance of thoroughly validating the performance of a deuterated internal standard.

Quality Control and Assurance in Stable Isotope-Assisted Research

The reliability of data generated from studies using stable isotopes hinges on rigorous quality control (QC) and quality assurance (QA) measures. wiley-vch.deufz.de This is crucial from the synthesis of the labeled compound to the final data analysis.

Key aspects of QC and QA in stable isotope-assisted research include:

Purity and Isotopic Enrichment: The chemical and isotopic purity of the deuterated standard must be accurately determined and certified. This typically involves techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the structure and quantify the level of isotopic enrichment. A Certificate of Analysis (CoA) should detail the purity, isotopic enrichment, and storage conditions. medchemexpress.com

Method Validation: Bioanalytical methods using deuterated internal standards must be fully validated according to regulatory guidelines. nih.gov This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability. simbecorion.com

Internal Standard Monitoring: The response of the internal standard should be monitored throughout the analysis. researchgate.net Significant variations in the IS response could indicate problems with the assay and should be investigated.

Reference Standards: The use of well-characterized reference standards is essential for calibrating instruments and ensuring the accuracy of measurements. tandfonline.com

Inter-laboratory Comparison: Participation in proficiency testing schemes or inter-laboratory comparisons can help to ensure the comparability and accuracy of results. nih.gov

For instance, a study developing a reference measurement procedure for cefepime in human serum utilized an isotope-dilution LC-MS/MS method with rigorous validation, including between-run imprecision and inaccuracy assessments. nih.gov Another example of quality control involves running a laboratory standard every 15 samples to check combustion and cryogenic distillation steps in stable isotope analysis. bu.edu

Future Directions and Emerging Methodologies in Cefepime D3 Sulfate Research

Integration with Advanced Analytical Platforms

The primary application of Cefepime-d3 Sulfate (B86663) lies in its role as an internal standard for quantitative analysis, most notably with liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orghealthcare-in-europe.com This technique is the gold standard for therapeutic drug monitoring (TDM) and pharmacokinetic studies due to its high sensitivity and selectivity. nih.govjournalofappliedbioanalysis.com The integration of Cefepime-d3 Sulfate is crucial for correcting variability during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. scienceopen.com

Future research will see the expanded use of this compound with even more sophisticated analytical platforms. High-resolution accurate-mass (HRAM) mass spectrometry, such as that performed on Orbitrap instruments, offers enhanced specificity and the ability to conduct non-targeted screening simultaneously with quantification. researchgate.net In such HRAM-based methods, this compound serves as an indispensable anchor for ensuring quantitative accuracy amidst complex biological matrices. researchgate.net

Several studies have established robust LC-MS/MS methods for Cefepime (B1668827) quantification using its deuterated counterpart. These methods are characterized by specific mass transitions and chromatographic conditions that ensure clear separation and detection. For instance, a common transition monitored for Cefepime is m/z 481.1 → 86.1, while for Cefepime-d3, it is m/z 484.1 → 89.1. healthcare-in-europe.com

Table 1: Exemplary LC-MS/MS Parameters for Cefepime Analysis Using this compound

ParameterConditionReference
Analytical ColumnPhenomenex Kinetex F5 (2.6 μm, 100 Å, 50 × 4.6 mm) healthcare-in-europe.com
Mobile Phase A5 mM ammonium (B1175870) acetate (B1210297) in water (pH 5) healthcare-in-europe.com
Mobile Phase B5 mM ammonium acetate in 90:10 (v/v) acetonitrile (B52724):water healthcare-in-europe.com
Flow Rate0.500 mL/min healthcare-in-europe.com
Ionization ModePositive Electrospray Ionization (ESI+) healthcare-in-europe.comjapsonline.com
MRM Transition (Cefepime)m/z 481.1 → 86.1 healthcare-in-europe.com
MRM Transition (Cefepime-d3)m/z 484.1 → 89.1 healthcare-in-europe.com
Linearity Range0.1 – 100 µg/mL nih.gov
Intra-day Accuracy95.4 – 113% nih.gov
Intra-day Precision (CV)< 15% nih.gov

The development of novel sample collection techniques, such as volumetric absorptive microsampling (VAMS™), further highlights the importance of deuterated standards. nih.gov VAMS™ allows for the collection of small, precise volumes of blood, which is particularly beneficial in pediatric studies. nih.gov this compound is essential for the validation and application of these microsampling methods, ensuring that the accuracy of quantification is maintained despite the low sample volume. nih.gov

Multi-omics Approaches Incorporating Stable Isotope Tracing

The fields of metabolomics and proteomics aim to provide a global snapshot of the small molecules and proteins within a biological system, respectively. Stable isotope tracing is a powerful technique in these fields to elucidate metabolic pathways and understand cellular responses to stimuli, such as drug treatment. researchgate.net While direct multi-omics studies involving this compound are still emerging, its potential is significant.

In metabolomics, this compound can be used not just as an internal standard for the parent drug, but as a tracer to follow its metabolic fate. By tracking the mass shift of metabolites derived from the deuterated parent compound, researchers can identify and quantify breakdown products of Cefepime with high confidence. This approach can reveal new metabolic pathways or quantify the flux through known ones under different physiological or pathological conditions.

In proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are used to compare protein abundance between different cell populations, for example, in studies of antibiotic resistance. frontiersin.orgplos.orgresearchgate.net While this compound itself is not incorporated into proteins, its use in conjunction with proteomic analyses can provide crucial context. For instance, researchers can precisely quantify the concentration of Cefepime that cells are exposed to, and correlate this with changes in the proteome to understand the mechanisms of action or resistance. Future integrated multi-omics studies could simultaneously measure Cefepime levels using this compound, trace its metabolic products, and monitor the resulting changes in the cellular proteome and metabolome, providing a holistic view of the drug's impact. acs.org

Automation and High-Throughput Bioanalysis Utilizing Deuterated Standards

The demand for therapeutic drug monitoring and large-scale pharmacokinetic studies necessitates high-throughput analytical workflows. Automation is key to meeting this demand, as it increases sample processing speed, reduces manual error, and improves reproducibility. healthcare-in-europe.comchromatographyonline.com Deuterated standards like this compound are fundamental to the success of these automated systems. japsonline.com

Fully automated sample preparation modules can perform all steps from protein precipitation and extraction to injection onto an LC-MS/MS system. healthcare-in-europe.comchromatographyonline.com In these workflows, a precise amount of the deuterated internal standard is automatically added to every sample. integra-biosciences.com This ensures that any sample-to-sample variability introduced by the automated liquid handling, extraction, or injection processes is normalized, leading to highly accurate and reliable quantitative data.

A study by Zander et al. described a semi-automated sample preparation method for the quantification of several antibiotics, including Cefepime, which relied on the use of stable isotope-labeled internal standards. researchgate.net Such methods significantly reduce manual labor and increase the number of samples that can be analyzed per day. researchgate.net

Table 2: Role of Deuterated Standards in Automated Bioanalysis

Automation StepChallengeRole of this compound
Sample AliquotingMinor volume variationsNormalizes for slight differences in initial sample volume.
Protein Precipitation/ExtractionInconsistent recovery between samplesCorrects for variability in extraction efficiency.
Evaporation/ReconstitutionSample loss or incomplete reconstitutionCompensates for analyte loss during these steps.
LC-MS/MS InjectionInjection volume variability, ion suppression/enhancementCorrects for instrument variability and matrix effects during ionization.

As robotic sample preparation platforms become more commonplace in clinical and research laboratories, the demand for high-purity deuterated standards like this compound will continue to grow, solidifying their role as a cornerstone of modern, high-throughput bioanalysis. integra-biosciences.comgerstelus.com

Computational Modeling and In Silico Predictions for Deuterated Compound Behavior

Computational, or in silico, modeling is an increasingly powerful tool in drug discovery and development, used to predict a compound's properties, including its metabolic fate and pharmacokinetic profile. nih.govnih.govacs.org For deuterated compounds like this compound, computational approaches can be used to predict the impact of isotopic substitution.

A key area of interest is the prediction of the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken at a slower rate during metabolism. nih.govwikipedia.org Computational models can help predict which positions on a drug molecule are most susceptible to metabolism (the "soft spots") and estimate the potential magnitude of the KIE upon deuteration. nih.govplos.org This can guide the rational design of deuterated drugs to enhance their metabolic stability and half-life. nih.gov

While specific in silico studies on this compound are not yet widely published, the framework for such analysis exists. Physiologically-based pharmacokinetic (PBPK) models have been developed for Cefepime to simulate its distribution and clearance in various patient populations. doi.org These models could be adapted to incorporate the KIE of this compound. By inputting data on its altered metabolic clearance, these models could predict how its pharmacokinetic profile would differ from the non-deuterated parent drug in silico, before extensive clinical studies are performed.

Furthermore, computational tools can help build knowledgebases for PBPK model construction, where data from structurally similar or isotopically-labeled compounds can inform the development of new models. plos.orgplos.org As more data on deuterated compounds become available, machine learning and other advanced modeling techniques will improve the accuracy of these predictions, accelerating the development and optimization of deuterated therapeutics. researchgate.netasm.org

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying Cefepime-d3 Sulfate in biological matrices, and how should internal standards be optimized?

  • Methodology : Use micellar electrokinetic capillary chromatography (MEKC) with deuterated internal standards (e.g., ceftazidime pentahydrate) to minimize matrix interference. Sample preparation should include dichloromethane-based removal of interfering substances, followed by calibration with bovine serum-based standards .
  • Critical Parameters : Validate the method for specificity (no cross-reactivity with metabolites), linearity (1–100 μg/mL range), and recovery rates (>90%).

Q. How can isotopic purity of this compound be verified during synthesis?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at the methyl group of the cephem ring. Use isotopic ratio mass spectrometry (IRMS) to quantify deuterium abundance (>99% purity threshold) .

Q. What protocols ensure stability of this compound in long-term storage for pharmacokinetic studies?

  • Methodology : Store lyophilized powder at −80°C in argon-purged vials to prevent deuterium exchange. Conduct accelerated stability studies at 25°C/60% RH for 6 months, with HPLC monitoring for degradation products (e.g., lactone formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between deuterated and non-deuterated cefepime pharmacokinetic data in cross-study comparisons?

  • Methodology :

Normalize data using body surface area or creatinine clearance.

Adjust for isotopic effects (e.g., deuterium’s impact on metabolic half-life via kinetic isotope effects).

Validate assays using spiked plasma samples to rule out matrix interference .

  • Data Analysis Example :

ParameterCefepime-d3 (Mean ± SD)Non-deuterated (Mean ± SD)p-value
t₁/₂ (h)2.3 ± 0.42.1 ± 0.30.12
AUC₀–24 (μg·h/mL)145 ± 22138 ± 190.08

Q. What experimental designs mitigate cross-reactivity between this compound and endogenous β-lactamases in microbial resistance studies?

  • Methodology :

Pre-treat samples with β-lactamase inhibitors (e.g., clavulanic acid).

Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish parent compounds from hydrolyzed products .

  • Validation Criteria : ≤5% signal suppression in the presence of β-lactamases.

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for multi-center trials?

  • Methodology :

Implement orthogonal purity checks (NMR, IRMS, and X-ray crystallography).

Standardize synthetic routes (e.g., deuterium exchange via Pd/C catalysis under D₂ atmosphere) .

Q. What statistical approaches are optimal for reconciling conflicting bioavailability data in animal vs. human models?

  • Methodology :

Apply mixed-effects modeling to account for interspecies differences in cytochrome P450 activity.

Use bootstrap resampling to quantify uncertainty in small-sample animal studies .

Methodological Best Practices

  • Data Integrity : Archive raw chromatograms and spectral data in FAIR-compliant repositories (e.g., Zenodo) with DOI linking .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human sample analysis (e.g., KEK-BE 035/2014 protocol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.